GST π Inhibition Potency vs. Bequinostatin C
Bequinostatin A demonstrates significantly higher inhibitory potency against human GST π (GSTP1) compared to its direct analog Bequinostatin C. The presence of the 6-hydroxy group in Bequinostatin A is essential for optimal binding, as its absence in Bequinostatin C results in a marked decrease in activity .
| Evidence Dimension | Human GST π (GSTP1) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.6 μg/mL (equivalent to ~9.1 μM, based on MW 504.5) |
| Comparator Or Baseline | Bequinostatin C: IC50 = 40 μg/mL |
| Quantified Difference | 8.7-fold greater potency for Bequinostatin A |
| Conditions | In vitro enzymatic assay using purified human GSTP1; source cited as reference [1] in product datasheet |
Why This Matters
This potency difference is critical for experiments aiming to achieve significant GST π inhibition, as higher concentrations of the less potent analog may be required, potentially leading to off-target effects or solubility issues.
